N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole ring substituted with a methoxy and methyl group, a pyridin-2-ylmethyl moiety, and a butyramide group, which collectively contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-7-16(23)22(12-14-8-5-6-11-20-14)19-21-17-15(24-3)10-9-13(2)18(17)25-19/h5-6,8-11H,4,7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRDPWIEMXUBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzo[d]thiazole core with pyridin-2-ylmethyl chloride or bromide in the presence of a base like potassium carbonate.
Formation of the Butyramide Group: The final step involves the amidation reaction where the intermediate product is reacted with butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-ylmethyl and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides for alkylation or halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzo[d]thiazole derivatives.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- N-(7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propionamide
- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is unique due to the specific combination of functional groups and the length of the butyramide chain, which can influence its biological activity and chemical properties. The presence of both methoxy and methyl groups on the benzo[d]thiazole ring can also affect its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, featuring a benzothiazole ring and a pyridine moiety, contributes to its unique biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.43 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug discovery.
Research indicates that this compound acts primarily as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). Specifically, it has shown efficacy at the M4 subtype of these receptors, enhancing receptor activity without directly activating them. This modulation can lead to improved signaling pathways associated with cognitive function and neuroprotection.
Key Findings:
- Potency : The compound exhibits an EC50 value of approximately 1.3 μM at the human M4 receptor, indicating modest potency but significant efficacy in shifting the agonist concentration-response curve .
- Selectivity : It demonstrates selectivity for the M4 receptor over other muscarinic subtypes, which is crucial for minimizing side effects associated with broader receptor activation.
Anticancer Properties
This compound has been evaluated for anticancer activity. Studies suggest that compounds with similar structural motifs exhibit cytotoxic effects by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Comparison of Biological Activities
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H20N3O2S | Positive allosteric modulator of mAChRs |
| SMART-H | C22H25N3O2S | Anticancer via tubulin inhibition |
| SMART-F | C22H25N3O2S | Anticancer via tubulin inhibition |
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that compounds structurally related to this compound can effectively inhibit the growth of various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells .
- In Vivo Efficacy : Animal models have shown that treatment with related compounds leads to significant tumor reduction without notable neurotoxicity, suggesting a favorable safety profile .
Q & A
Q. How is ML293 synthesized, and what analytical methods confirm its structural integrity?
ML293 is synthesized via a multi-step organic reaction starting with 4-methoxy-7-methylbenzo[d]thiazol-2-amine. The final coupling step involves reacting this intermediate with isonicotinoyl chloride hydrochloride in dichloromethane (DCM) using DIEA as a base. Reverse-phase HPLC purifies the product (71% yield). Structural confirmation employs H NMR (e.g., δ 8.82 ppm for pyridine protons) and LC/MS (m/z = 300 [M+H]) .
Q. What in vitro assays are used to evaluate ML293’s potency and efficacy as an M4 PAM?
Calcium mobilization assays in CHO cells expressing human M4 receptors are standard. Cells are loaded with Fluo-4 dye, and agonist (ACh) responses are measured using an FDSS plate reader. ML293’s EC (1.3 µM) and fold-shift (14.6× leftward ACh curve shift) quantify potency and efficacy, respectively. Data normalization uses maximal ACh response (1 mM) .
Q. How is ML293’s selectivity against other mAChR subtypes validated?
Cross-screening against CHO cells expressing M1–M5 receptors identifies selectivity. ML293’s activity is compared using ACh EC shifts. For example, no significant shifts at M1, M2, M3, or M5 receptors confirm M4 selectivity. Chimeric G proteins (e.g., Gqi5) enable uniform signaling across subtypes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ML293’s plasma protein binding data across species?
ML293 shows 1.0% free fraction in human plasma vs. 3.2% in rat plasma , likely due to species-specific albumin affinity. Methodologically, equilibrium dialysis or ultrafiltration under physiological pH (7.4) and temperature (37°C) quantifies binding. Adjusting in vitro assays to match species-specific plasma composition improves translational accuracy .
Q. What experimental strategies optimize ML293’s CNS penetration for in vivo studies?
Key parameters include brain-to-plasma ratio (B:P) and absolute brain concentration . In rats, ML293 achieves B:P = 0.85 and ~10 µM brain levels after oral dosing (10 mg/kg). To enhance CNS penetration, researchers modify logP (ML293: ~2.5) and reduce P-glycoprotein binding via structural tweaks (e.g., avoiding polar groups) .
Q. How should contradictory SAR data (e.g., loss of activity upon methyl group removal) be interpreted?
Removing the 7-methyl group (compound 56) reduces potency (EC = 2.8 µM vs. 1.3 µM for ML293), highlighting its role in receptor binding. Iterative docking studies (using M4 crystal structures) and thermodynamic analysis (e.g., ITC) can clarify steric/electronic contributions. Parallel synthesis of analogs with halogen or methoxy substitutions tests robustness .
Q. What methods validate ML293’s allosteric modulation mechanism?
Schild analysis with ACh concentration-response curves in the presence of ML293 confirms non-competitive modulation. A lack of parallel rightward shifts and increased maximal response (if present) indicate positive allosteric modulation. Radioligand binding assays (e.g., H-NMS displacement) further exclude orthosteric interactions .
Methodological Recommendations
- Crystallography : Use SHELXL for refining ML293-bound M4 receptor structures to map binding pockets .
- In Vivo Dosing : Administer ML293 at 10 mg/kg (oral) for optimal brain exposure without off-target effects .
- Data Normalization : Always include vehicle and maximal agonist controls in fold-shift assays to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
